molecular formula C15H15Br B14768978 4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl

4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl

Cat. No.: B14768978
M. Wt: 275.18 g/mol
InChI Key: JWZPBZOZUVKULH-UHFFFAOYSA-N
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Description

4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl (CAS 2807450-15-1) is a brominated biphenyl derivative with three methyl substituents at the 2-, 3-, and 4'-positions. Its molecular formula is C₁₅H₁₅Br, and it has a purity of 97% . The compound is classified under GHS hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Storage recommendations include maintaining a temperature of 4–8°C, suggesting moderate stability under refrigeration .

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene

InChI

InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3

InChI Key

JWZPBZOZUVKULH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Hazards/Precautions
4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl 2807450-15-1 C₁₅H₁₅Br 275.19 Br, 2-CH₃, 3-CH₃, 4'-CH₃ H315, H319, H335
4-Bromobiphenyl 92-66-0 C₁₂H₉Br 233.11 Br Not specified
4'-Bromo-3-iodo-1,1'-biphenyl 130201-21-7 C₁₂H₈BrI 359.00 Br, I Not specified
1,1'-Biphenyl, 3,4'-dimethyl- Not available C₁₄H₁₄ 182.26 3-CH₃, 4'-CH₃ Not specified
4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine 676348-26-8 C₁₅H₁₁BrN₂S 331.23 Br, thiazolamine P261, P280

Key Findings

  • Structural Impact on Properties : Methyl groups in the target compound increase hydrophobicity and steric hindrance compared to simpler halogenated biphenyls.
  • Halogen Effects : Bromine enhances electrophilic substitution reactivity, while iodine in 4'-bromo-3-iodo-1,1'-biphenyl may offer distinct pathways in synthetic chemistry .
  • Safety Profiles : Functionalized derivatives (e.g., thiazolamine) require stricter handling protocols due to reactive functional groups , whereas methyl-substituted analogs may prioritize volatility control.

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